

Evaluating the CYP2C19 Interaction Potential of Tegoprazan Versus Vonoprazan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegoprazan and vonoprazan are potassium-competitive acid blockers (P-CABs), a class of drugs that suppress gastric acid secretion. A critical aspect of their clinical pharmacology is their potential for drug-drug interactions (DDIs), particularly those mediated by the cytochrome P450 (CYP) enzyme system. CYP2C19 is a key enzyme in the metabolism of many drugs, and any interaction with this enzyme can have significant clinical implications. This guide provides an objective comparison of the CYP2C19 interaction potential of tegoprazan and vonoprazan, supported by experimental data.

Comparative Analysis of CYP2C19 Interaction

The available data consistently indicate that tegoprazan has a significantly lower potential for CYP2C19-mediated drug interactions compared to vonoprazan.

Tegoprazan has demonstrated a negligible effect on CYP2C19 activity in both in vitro and in vivo studies.[1][2][3] Clinical studies have shown that tegoprazan does not significantly alter the pharmacokinetics of CYP2C19 substrates, suggesting it is neither an inhibitor nor an inducer of this enzyme.[1][2] This lack of interaction is a key advantage, as its efficacy is not influenced by CYP2C19 genetic polymorphisms, which can affect the metabolism of other acid suppressants



like proton pump inhibitors (PPIs).[4][5][6] Tegoprazan is primarily metabolized by CYP3A4.[7] [8][9]

Vonoprazan, on the other hand, is considered a weak inhibitor of CYP2C19.[10] While it is not expected to cause clinically significant interactions in most cases, in vivo studies have confirmed its potential to inhibit CYP2C19 at therapeutic doses.[6][11] Like tegoprazan, vonoprazan's metabolism is mainly carried out by CYP3A4, with minor contributions from CYP2C19 and other enzymes.[10][12][13] Its acid-suppressing effect is also largely independent of the patient's CYP2C19 genotype.[14][15][16]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro and in vivo studies evaluating the CYP2C19 interaction potential of tegoprazan and vonoprazan.

Parameter	Tegoprazan	Vonoprazan	Reference
In Vitro CYP2C19 Inhibition (IC50)	>30 μM	13 μΜ	[2][17]
Clinical CYP2C19 Interaction	Negligible; Neither an inhibitor nor an inducer	Weak inhibitor	[1][2][3][11]
Primary Metabolic Pathway	CYP3A4	CYP3A4	[7][8][9][13]
Dependence on CYP2C19 Genotype	Independent	Largely Independent	[4][5][6][14][15]

Experimental Protocols In Vitro CYP2C19 Inhibition Assay

A representative experimental protocol for determining the in vitro CYP2C19 inhibition potential is described below.

Objective: To determine the half-maximal inhibitory concentration (IC50) of tegoprazan and vonoprazan on CYP2C19 activity in human liver microsomes.



Methodology:

- Materials: Human liver microsomes (HLMs), recombinant human CYP2C19 enzyme,
 CYP2C19-specific substrate (e.g., S-mephenytoin), NADPH regenerating system, test
 compounds (tegoprazan, vonoprazan), and a positive control inhibitor (e.g., omeprazole).
- Incubation: A pre-incubation mixture containing HLMs or recombinant CYP2C19, buffer, and varying concentrations of the test compound or control is prepared.
- Reaction Initiation: The reaction is initiated by adding the CYP2C19 substrate and the NADPH regenerating system.
- Incubation Period: The mixture is incubated at 37°C for a specified time.
- Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., acetonitrile).
- Analysis: The formation of the metabolite of the CYP2C19 substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The rate of metabolite formation at each test compound concentration is compared to the vehicle control to determine the percent inhibition. The IC50 value is then calculated by fitting the data to a suitable inhibition model.



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In Vitro CYP2C19 Inhibition Assay Workflow

Clinical Drug-Drug Interaction Study

The following outlines a typical clinical study design to evaluate the in vivo CYP2C19 interaction potential. This protocol is based on a study comparing the effects of tegoprazan,



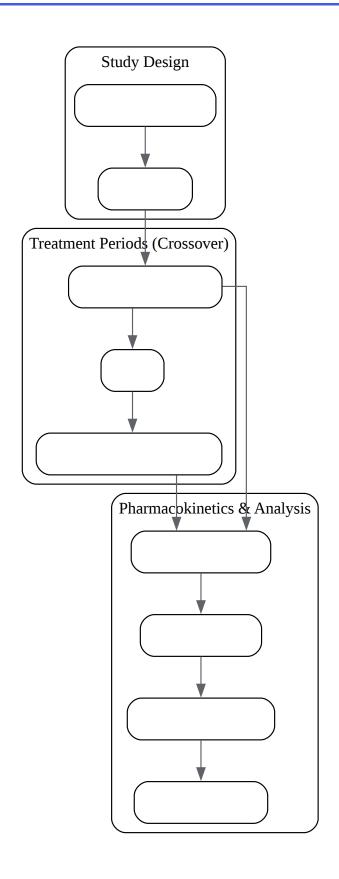
vonoprazan, and esomeprazole on the pharmacokinetics of proguanil, a known CYP2C19 substrate.[1][3]

Objective: To assess the effect of multiple doses of tegoprazan and vonoprazan on the pharmacokinetics of a single dose of a CYP2C19 substrate in healthy volunteers.

Methodology:

- Study Design: A randomized, open-label, crossover study design is often employed.
- Subjects: Healthy adult volunteers, often genotyped for CYP2C19 to include extensive metabolizers.
- Treatment Periods:
 - Period 1 (Baseline): A single oral dose of the CYP2C19 substrate (e.g., proguanil) is administered alone.
 - Period 2 (Test Drug): Subjects receive multiple oral doses of the test drug (tegoprazan or vonoprazan) for a specified duration (e.g., 7 days). On the last day, a single dose of the CYP2C19 substrate is co-administered.
 - Washout: A sufficient washout period is allowed between treatment periods.
- Pharmacokinetic Sampling: Serial blood and urine samples are collected at predefined time points after the administration of the CYP2C19 substrate in each period.
- Bioanalysis: Plasma and urine concentrations of the parent CYP2C19 substrate and its primary metabolite are determined using a validated analytical method (e.g., LC-MS/MS).
- Pharmacokinetic Analysis: Key pharmacokinetic parameters (e.g., AUC, Cmax, t1/2) of the substrate and its metabolite are calculated using non-compartmental methods.
- Statistical Analysis: The pharmacokinetic parameters from the test period (co-administration)
 are compared to the baseline period to determine if there is a statistically significant
 difference.





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Clinical DDI Study Workflow

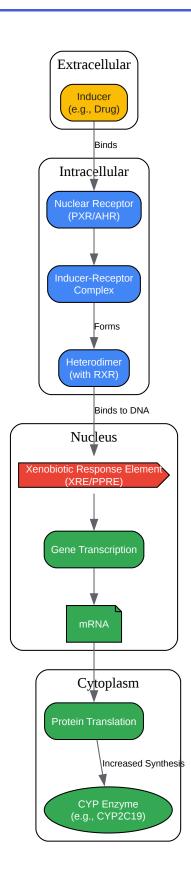


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Signaling Pathways in CYP Induction

While the primary focus of this guide is on CYP2C19 inhibition, it is also important to consider the potential for induction. The induction of CYP enzymes is often mediated by nuclear receptors such as the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AHR). The available data suggests that neither tegoprazan nor vonoprazan are significant inducers of CYP2C19.





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Simplified CYP Induction Pathway



Conclusion

Based on the currently available evidence, tegoprazan demonstrates a more favorable CYP2C19 drug interaction profile than vonoprazan. Its negligible impact on CYP2C19 activity minimizes the risk of pharmacokinetic interactions with co-administered drugs that are substrates of this enzyme. This makes tegoprazan a potentially safer option in patients receiving polypharmacy, particularly with medications metabolized by CYP2C19. While vonoprazan's inhibitory effect on CYP2C19 is weak and may not be clinically significant in many scenarios, caution is still warranted when co-administering it with sensitive CYP2C19 substrates. For drug development professionals, the distinct CYP2C19 interaction profiles of these two P-CABs are an important consideration in drug selection and clinical trial design.

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- To cite this document: BenchChem. [Evaluating the CYP2C19 Interaction Potential of Tegoprazan Versus Vonoprazan: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385028#evaluating-the-cyp2c19-interaction-potential-of-tegoprazan-versus-vonoprazan]

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